5-Hydroxy-7,4'-dimethoxyflavone: A Technical Guide to its Natural Sources and Isolation
5-Hydroxy-7,4'-dimethoxyflavone: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxy-7,4'-dimethoxyflavone, also known as Apigenin 4',7-dimethyl ether, is a naturally occurring flavone that has garnered scientific interest for its potential pharmacological activities. As a member of the flavonoid class of polyphenolic secondary metabolites, this compound is found in a variety of plant species. Its biological activities are reported to include antifungal, antimicrobial, anti-allergic, cytotoxic, and insulinotropic effects.[1] This technical guide provides an in-depth overview of the natural sources of 5-Hydroxy-7,4'-dimethoxyflavone and detailed methodologies for its isolation and purification.
Natural Sources
5-Hydroxy-7,4'-dimethoxyflavone has been identified in a diverse range of plant species across various families. The primary reported natural sources include:
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Combretum zeyheri : The leaves of this plant, belonging to the Combretaceae family, are a significant source from which the compound has been isolated and characterized for its antifungal properties.[2][3][4]
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Thymus vulgaris (Thyme) : This common herb from the Lamiaceae family has been found to contain 5-Hydroxy-7,4'-dimethoxyflavone.[5]
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Agarwood-producing plants : Species such as Aquilaria agallocha (leaves) and Aquilaria sinensis (stems) are known to produce this flavone.[1]
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Gyrinops versteegii : This plant, endemic to Nusa Tenggara Barat, has also been identified as a source.[1]
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Kaempferia parviflora (Black Ginger) : The rhizomes of this plant are a rich source of various methoxyflavones, including derivatives of 5-hydroxy-7-methoxyflavone.[6]
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Gonystylus bancanus : The heartwood of this tree has been reported to contain a yellow pigment identified as 5-hydroxy-7,4'-dimethoxyflavone.[1]
Additionally, this flavone is found in species within the genera Alpinia, Artemisia, Citrus, Daphne, Lonicera, Rosmarinus, Scutellaria, and Turnera.[7]
Quantitative Data
The yield of 5-Hydroxy-7,4'-dimethoxyflavone can vary significantly depending on the plant source, geographical location, harvesting time, and the extraction and purification methods employed. While specific quantitative data for 5-Hydroxy-7,4'-dimethoxyflavone is not widely reported in all sources, the following table summarizes available data for this compound and a closely related methoxyflavone to provide a comparative perspective.
| Plant Source | Plant Part | Compound | Yield (% of dry weight) | Reference |
| Thymus vulgaris | Aerial Parts | 5-Hydroxy-7,4'-dimethoxyflavone | 2.17 mg (from an unspecified amount of plant material) | [5] |
| Kaempferia parviflora | Rhizomes | 5,7-dimethoxyflavone | 1.96 - 2.15 | [8] |
Experimental Protocols: Isolation and Purification
The isolation of 5-Hydroxy-7,4'-dimethoxyflavone from natural sources typically involves solvent extraction followed by a series of chromatographic separations. The following is a synthesized protocol based on methodologies reported for its isolation from Combretum zeyheri and other plant sources.
Plant Material Preparation and Extraction
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Drying and Pulverization : Air-dry the fresh plant material (e.g., leaves of Combretum zeyheri) at room temperature until brittle. Grind the dried material into a fine powder using a mechanical grinder to increase the surface area for solvent extraction.
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Solvent Extraction :
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Macerate the powdered plant material in 95% ethanol at a 1:10 (w/v) ratio for 72 hours at room temperature with occasional agitation.
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Filter the extract through Whatman No. 1 filter paper.
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Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude ethanol extract.
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Chromatographic Purification
A multi-step chromatographic approach is essential for the purification of 5-Hydroxy-7,4'-dimethoxyflavone from the crude extract.
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Sephadex LH-20 Column Chromatography :
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Dissolve the crude extract in a minimal amount of methanol.
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Apply the dissolved extract to a Sephadex LH-20 column pre-equilibrated with methanol.
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Elute the column with methanol, collecting fractions of a defined volume (e.g., 20 mL).
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Monitor the fractions by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (9:1 v/v). Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable visualizing agent (e.g., vanillin-sulfuric acid reagent) followed by heating.
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Pool the fractions containing the target compound based on the TLC profiles.
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-
Silica Gel Column Chromatography :
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Concentrate the pooled fractions from the Sephadex column.
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Adsorb the concentrated material onto a small amount of silica gel.
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Apply the adsorbed sample to the top of a silica gel (60-120 mesh) column packed in a non-polar solvent (e.g., n-hexane).
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Elute the column with a solvent gradient of increasing polarity, for example, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., n-hexane:ethyl acetate gradients from 95:5 to 50:50).
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Collect fractions and monitor by TLC as described above.
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Combine the fractions that show a pure spot corresponding to the Rf value of 5-Hydroxy-7,4'-dimethoxyflavone.
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Preparative Thin Layer Chromatography (pTLC) (Optional Final Purification) :
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For final purification, the enriched fractions can be subjected to pTLC on silica gel plates.
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Apply the sample as a band onto the pTLC plate and develop with an appropriate solvent system (e.g., benzene:acetone mixture).
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Visualize the bands under UV light and scrape the band corresponding to the target compound.
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Elute the compound from the silica gel with a polar solvent like methanol or acetone, filter, and evaporate the solvent to yield the pure 5-Hydroxy-7,4'-dimethoxyflavone.
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Structure Elucidation
The identity and purity of the isolated compound should be confirmed using spectroscopic methods:
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Mass Spectrometry (MS) : To determine the molecular weight. For 5-Hydroxy-7,4'-dimethoxyflavone, the expected molecular ion peak [M]+ would be at m/z 298.[5]
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¹H-NMR and ¹³C-NMR Spectroscopy : To elucidate the chemical structure by identifying the number and types of protons and carbons.
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Infrared (IR) Spectroscopy : To identify the functional groups present in the molecule.
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Ultraviolet-Visible (UV-Vis) Spectroscopy : To observe the characteristic absorption maxima.
Visualizations
Experimental Workflow
Caption: General workflow for the isolation of 5-Hydroxy-7,4'-dimethoxyflavone.
Proposed Signaling Pathway
While the direct signaling pathways of 5-Hydroxy-7,4'-dimethoxyflavone are still under extensive investigation, studies on the closely related compound 5-hydroxy-7-methoxyflavone (HMF) suggest a potential mechanism of action in inducing apoptosis in cancer cells via reactive oxygen species (ROS) signaling.[1][3] This pathway provides a plausible model for the biological activity of 5-Hydroxy-7,4'-dimethoxyflavone.
References
- 1. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells | PLOS One [journals.plos.org]
- 4. 5‐Hydroxy‐7‐methoxyflavone derivatives from Kaempferia parviflora induce skeletal muscle hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and characterization of an antifungal compound 5-hydroxy-7,4'-dimethoxyflavone from Combretum zeyheri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quality evaluation of Kaempferia parviflora rhizome with reference to 5,7-dimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
